molecular formula C6H7BFNO3 B1387966 5-Fluoro-2-methoxypyridine-3-boronic acid CAS No. 957120-32-0

5-Fluoro-2-methoxypyridine-3-boronic acid

Cat. No. B1387966
M. Wt: 170.94 g/mol
InChI Key: ASPZNHZSIQDSTM-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

I-236 was prepared analogously except in step 4, 5-fluoro-2-methoxy-pyridin-3-yl boronic acid was replaced with 2,6-dimethoxy-pyridin-3-yl boronic acid. The crude material was purified by trituration in 10% methanol in ethyl acetate (10 mL). The solid was filtered and dried to give the 6-methoxy pyridone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C(B(O)O)C(OC)=NC=1.[CH3:13][O:14][C:15]1[C:20](B(O)O)=[CH:19][CH:18]=[C:17]([O:24]C)[N:16]=1>>[CH3:13][O:14][C:15]1[NH:16][C:17](=[O:24])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=NC1)OC)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=CC=C1B(O)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by trituration in 10% methanol in ethyl acetate (10 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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